ML150

Vue d'ensemble

Description

ML150 est un revêtement époxy-ciment autonivelant bicomposant principalement utilisé pour la préparation des chapes en ciment et le revêtement des surfaces verticales . Il contient une version déshydratée d'un polymère et des additifs spéciaux qui offrent une forte adhérence à divers substrats, réduisent le retrait et améliorent les propriétés physiques et d'application .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ML150 est préparé en mélangeant deux composants principaux : une résine (Composant A) et un durcisseur (Composant B), ainsi qu'un polymère (Composant C) et de l'eau . Les composants sont mélangés dans les étapes suivantes :

Prémélanger chaque composant séparément : pour garantir l'uniformité du produit.

Verser le Composant B (Durcisseur) dans le Composant A (Résine) : dans le bon rapport de mélange.

Ajouter le Composant C (Polymère) : et environ 5 à 8% d'eau.

Mélangez les composants combinés : pendant au moins 3 minutes à l'aide d'une perceuse à basse vitesse (300 à 450 tr/min) et d'une pale Exomixer ou Jiffy adaptée au volume du récipient de mélange afin de minimiser l'air emprisonné.

Méthodes de production industrielle

Dans les environnements industriels, this compound est produit en emballages en vrac, garantissant que chaque composant est pré-mélangé séparément pour maintenir l'uniformité du produit . Le mélange est ensuite appliqué à l'aide d'une truelle lisse sur une surface propre, sèche et exempte de contaminants .

Analyse Des Réactions Chimiques

Types de réactions

ML150 subit plusieurs types de réactions chimiques, notamment :

Polymérisation : La résine et le durcisseur réagissent pour former une matrice polymère solide.

Réticulation : Les chaînes polymères forment des ponts, renforçant la résistance et la durabilité du matériau.

Réactifs et conditions communs

Réactifs : Résine (Composant A), Durcisseur (Composant B), Polymère (Composant C) et eau.

Conditions : La température d'application se situe entre +10°C et +30°C avec une humidité relative inférieure à 70%.

Principaux produits formés

Le principal produit formé par ces réactions est un revêtement époxy-ciment autonivelant durable, à forte adhérence et résistant aux solutions acides et alcalines diluées .

Applications de la recherche scientifique

This compound présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matériau de revêtement pour divers substrats, offrant une surface lisse et durable.

Biologie : Appliqué en laboratoire pour créer des environnements contrôlés pour les expériences biologiques.

Médecine : Utilisé dans les établissements médicaux pour ses propriétés faciles à nettoyer et hygiéniques.

Mécanisme d'action

This compound exerce ses effets par les mécanismes suivants :

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

ML150 has been investigated for its anticancer properties, particularly in hybrid compounds that combine benzofuroxan and 2-aminothiazole moieties. These compounds have shown promising results in vitro against M-HeLa tumor cell lines, demonstrating higher activity compared to their precursor compounds. Notably, they exhibited lower toxicity to normal liver cells than Tamoxifen, suggesting a selective mechanism that induces apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action for this compound-derived compounds appears to involve the induction of apoptosis in cancer cells while minimizing damage to healthy cells. This selectivity is crucial in the development of new generation anticancer drugs aimed at reducing side effects commonly associated with traditional therapies .

Nanotechnology and Materials Science

Nanofabrication

this compound is utilized in advanced lithography equipment such as the MLA 150, which is designed for rapid prototyping and small-scale production in nanofabrication. The MLA 150 allows for the creation of micro-optical elements and sensors, making it essential for research in quantum devices and semiconductor materials .

Technical Specifications of MLA 150

| Feature | Specification |

|---|---|

| Minimum feature size | 0.6 μm |

| Max write speed (405 nm laser) | 285 mm²/min |

| Substrate size | 3 x 3 mm² to 6” x 6” (customizable) |

| Exposure time (4" wafer) | 35 minutes |

| Light source | Diode lasers (8 W at 405 nm) |

The flexibility and efficiency of the MLA 150 have made it a preferred choice in multiuser facilities, significantly reducing costs associated with photomasks and enhancing throughput .

Case Studies

Case Study: Anticancer Compound Development

In a study conducted on hybrid compounds derived from this compound, researchers synthesized several derivatives that were tested for their anticancer efficacy. The results indicated that these compounds not only had enhanced biological activity but also reduced toxicity levels compared to existing treatments. This study emphasizes the potential of this compound as a backbone for designing safer and more effective cancer therapies .

Mécanisme D'action

ML150 exerts its effects through the following mechanisms:

Comparaison Avec Des Composés Similaires

Composés similaires

Résines époxy : Semblables à ML150, les résines époxy sont utilisées pour leurs fortes propriétés adhésives et leur durabilité.

Revêtements en polyuréthane : Ces revêtements offrent également une forte adhérence et une résistance aux produits chimiques, mais peuvent différer par leurs méthodes d'application et leurs propriétés spécifiques.

Unicité de this compound

This compound se distingue par sa combinaison de composants époxy et ciment, offrant un équilibre unique de résistance, de durabilité et d'adhérence . Sa capacité à être appliqué sur des surfaces horizontales et verticales et sa résistance aux solutions acides et alcalines diluées en font un composé polyvalent et précieux dans diverses applications .

Activité Biologique

ML150 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article synthesizes various findings on this compound, focusing on its mechanisms of action, efficacy in specific biological contexts, and relevant case studies that illustrate its therapeutic potential.

Overview of this compound

This compound is a small molecule identified as a potent inhibitor of the protein kinase CK2 (casein kinase II), which plays a crucial role in various cellular processes, including cell proliferation and survival. Inhibition of CK2 has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CK2. This inhibition disrupts several downstream signaling pathways that are critical for tumor growth and survival. Notably, CK2 is known to phosphorylate numerous substrates involved in cell cycle regulation and apoptosis, thus its inhibition can lead to:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance:

- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.

- Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound treatment led to reduced proliferation and increased apoptosis markers.

Data Table: Summary of In Vitro Efficacy

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| MCF-7 | 5.0 | 70 | G1 |

| LNCaP | 4.5 | 65 | G1 |

| A549 (Lung) | 6.0 | 60 | G1 |

Case Studies

Case Study 1: Breast Cancer Treatment

In a preclinical model using MCF-7 xenografts in mice, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted that tumors treated with this compound exhibited increased levels of apoptosis markers such as cleaved caspase-3.

Case Study 2: Prostate Cancer

Another study evaluated the effects of this compound on LNCaP prostate cancer xenografts. Results indicated that treatment with this compound not only reduced tumor growth but also improved overall survival rates in treated mice compared to those receiving placebo.

Propriétés

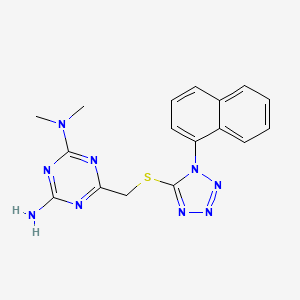

IUPAC Name |

2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGAOGGMAQQKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.